({[1-(4-Chlorophenyl)-5-ethoxypentylidene]amino}oxy)acetonitrile
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Overview
Description
({[1-(4-Chlorophenyl)-5-ethoxypentylidene]amino}oxy)acetonitrile: is an organic compound characterized by its unique structure, which includes a chlorophenyl group, an ethoxypentylidene moiety, and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ({[1-(4-Chlorophenyl)-5-ethoxypentylidene]amino}oxy)acetonitrile typically involves the reaction of 4-chlorobenzaldehyde with 5-ethoxypentylamine to form an imine intermediate. This intermediate is then reacted with hydroxylamine to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of This compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxypentylidene moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: ({[1-(4-Chlorophenyl)-5-ethoxypentylidene]amino}oxy)acetonitrile is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery programs.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ({[1-(4-Chlorophenyl)-5-ethoxypentylidene]amino}oxy)acetonitrile involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
- ({[1-(4-Chlorophenyl)-5-methoxypentylidene]amino}oxy)acetonitrile
- ({[1-(4-Bromophenyl)-5-ethoxypentylidene]amino}oxy)acetonitrile
- ({[1-(4-Chlorophenyl)-5-ethoxypentylidene]amino}oxy)propionitrile
Uniqueness: ({[1-(4-Chlorophenyl)-5-ethoxypentylidene]amino}oxy)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorophenyl group enhances its reactivity in substitution reactions, while the ethoxypentylidene moiety contributes to its biological activity.
Properties
CAS No. |
61719-56-0 |
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Molecular Formula |
C15H19ClN2O2 |
Molecular Weight |
294.77 g/mol |
IUPAC Name |
2-[[1-(4-chlorophenyl)-5-ethoxypentylidene]amino]oxyacetonitrile |
InChI |
InChI=1S/C15H19ClN2O2/c1-2-19-11-4-3-5-15(18-20-12-10-17)13-6-8-14(16)9-7-13/h6-9H,2-5,11-12H2,1H3 |
InChI Key |
IBACFLXFRFCOHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCCC(=NOCC#N)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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